molecular formula C5H12O3Si B1682223 Vinyltrimethoxysilane CAS No. 2768-02-7

Vinyltrimethoxysilane

Cat. No.: B1682223
CAS No.: 2768-02-7
M. Wt: 148.23 g/mol
InChI Key: NKSJNEHGWDZZQF-UHFFFAOYSA-N
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Description

Vinyltrimethoxysilane (VTMS, C₅H₁₂O₃Si) is a trialkoxysilane coupling agent with a vinyl functional group. It has a molecular weight of 148.23 g/mol, boiling point of 123°C, density of 0.970 g/mL, and refractive index of 1.3930 (20°C) . Its reactive methoxy groups enable hydrolysis to form silanol bonds, while the vinyl group facilitates copolymerization or cross-linking with organic polymers. VTMS is widely used in coatings, composites, flame retardants, and nanotechnology due to its ability to bridge organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyltrimethoxysilane can be synthesized through several methods:

    Hydrosilylation: This involves the addition of a silicon-hydrogen bond to an alkene.

    Alcoholysis: This method involves the reaction of vinyltrichlorosilane with methanol to produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrosilylation route due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Coatings

2.1 Water-Based Decorative Coatings

VTMS is widely used in water-based decorative coatings where it improves adhesion and bonding between organic polymers and mineral surfaces such as pigments and fillers. Its incorporation enhances the durability and aesthetic qualities of the coatings .

2.2 UV-Curable Systems

Recent studies have demonstrated that VTMS can be utilized to create UV-crosslinkable silica colloids through sol-gel processes. These colloids, when incorporated into acrylated polyester systems, exhibit improved mechanical properties, including increased hardness and scratch resistance .

PropertyVTMS-Modified CoatingControl Coating
HardnessIncreasedStandard
Scratch ResistanceEnhancedStandard
AdhesionImprovedStandard

Polymer Modification

3.1 Cross-Linking Agent

VTMS serves as an effective cross-linking agent in various polymer systems, including polyethylene and ethylene vinyl acetate copolymers. The presence of VTMS facilitates moisture-activated crosslinking, which significantly enhances the thermal and mechanical properties of the resulting materials .

3.2 Functionalization of Fabrics

A notable application of VTMS is in the functionalization of cotton fabrics to impart water repellency and wrinkle recovery properties. This process involves treating the fabric with VTMS, which modifies its surface characteristics without compromising breathability .

Composite Materials

4.1 Reinforcement in Fiberglass

VTMS is employed to improve the mechanical strength and electrical properties of glass fiber reinforced plastics. By enhancing the bonding between resin and fiberglass, VTMS-treated composites exhibit superior wet mechanical strength and resistance to environmental factors .

4.2 Styrene Composites

Research has shown that VTMS can undergo Friedel-Crafts alkylation with styrene in the presence of aluminum chloride, resulting in new composite materials with enhanced thermal stability and mechanical properties .

Composite TypeMechanical Strength ImprovementThermal Stability
VTMS-Styrene CompositeSignificantEnhanced
Control CompositeStandardStandard

Case Studies

5.1 UV-Curable Vinyl Functionalized Siloxane Colloids

In a study published by RadTech, VTMS was utilized to create hybrid films that demonstrated rapid curing times and improved performance characteristics compared to traditional systems using tetraethyl orthosilicate (TEOS). The findings indicated that VTMS not only reduced viscosity but also provided additional reactive sites for crosslinking during polymerization .

5.2 Functionalization of Cotton Fabric

A study detailed the successful application of VTMS for modifying cotton fabric surfaces, leading to enhanced water repellency while maintaining comfort levels for wearers. The functionalized fabric showed significant improvements in both water resistance and wrinkle recovery compared to untreated samples .

Mechanism of Action

The primary mechanism by which vinyltrimethoxysilane exerts its effects is through the formation of siloxane bonds. Upon hydrolysis, the methoxy groups are replaced by hydroxyl groups, forming silanols. These silanols can then condense to form siloxane bonds, creating a cross-linked network. This cross-linking enhances the mechanical properties and stability of the materials in which this compound is incorporated .

Comparison with Similar Compounds

Functional Group and Reactivity

  • VTMS vs. APTES (3-Aminopropyltriethoxysilane): While VTMS lacks strong functional group interactions, APTES contains amine groups that form hydrogen bonds with substrates. In perovskite nanocrystals (CsPbBr₃/SiO₂), VTMS fills voids in the silica matrix generated by APTES, creating a dense Si-O-Si network. This dual-silane system enhances photoluminescence quantum yield (PLQY) by 20% compared to APTES alone .
  • VTMS vs. Methyl Methacrylate (MMA):
    In palladium-catalyzed copolymerization with ethylene, VTMS exhibits lower reactivity than MMA due to steric hindrance from its methoxy groups. However, VTMS imparts hydrophobicity and cross-linking capabilities, which MMA lacks .

Flame Retardancy

  • VTMS vs. DOPO-V (DOPO-VTMS Hybrid): DOPO-V, synthesized from VTMS and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), achieves UL-94 V-0 flame retardancy in epoxy resins at 10 wt% loading. Pure VTMS requires additional synergists (e.g., silica nanoparticles) to meet similar standards, highlighting DOPO-V’s superior efficiency .

Surface Modification

  • VTMS vs. CTAB (Cetyltrimethylammonium Bromide):
    In polymer matrix composites (PMCs) with A₂M₃O₁₂ fillers, VTMS forms covalent bonds with hydrophilic fillers, enhancing dispersion and reducing the coefficient of thermal expansion (CTE) by 40%. CTAB, an ionic surfactant, improves wettability but lacks covalent adhesion, resulting in higher CTE values .

Adsorption and Corrosion Protection

  • VTMS vs. Alkylsilanes (e.g., Octyltrimethoxysilane): VTMS forms self-assembled nanolayers on zinc substrates via hydrolysis-condensation, achieving 85% corrosion inhibition in 0.1 M NaCl. Alkylsilanes with longer carbon chains (e.g., octyl) provide better hydrophobicity but lower adhesion strength, leading to faster delamination .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Property VTMS APTES DOPO-V
Molecular Formula C₅H₁₂O₃Si C₉H₂₃NO₃Si C₂₁H₂₃O₄PSi
Boiling Point (°C) 123 217 >300 (decomposes)
Hydrolysis Rate (pH 7) Moderate Fast Slow
Key Functional Group Vinyl Amine Phosphaphenanthrene

Key Research Findings

  • Nanocomposites: VTMS-functionalized SiO₂ nanoparticles in epoxy resins reduce CTE to 12 ppm/°C, outperforming CTAB-treated composites (25 ppm/°C) .
  • Photovoltaics: VTMS-APTES dual-silane systems in perovskite nanocrystals achieve PLQY >90%, critical for solar cell efficiency .
  • Textiles: VTMS coatings on cotton fabrics achieve water contact angles >140°, but HPMA provides better wrinkle resistance .

Biological Activity

Vinyltrimethoxysilane (VTMS) is a silane compound that exhibits significant potential in various industrial applications, particularly in the fields of materials science and biochemistry. Its unique chemical structure allows it to function as a coupling agent, crosslinking agent, and surface modifier. This article focuses on the biological activity of VTMS, exploring its effects on biological systems, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

VTMS has the chemical formula C5H12O3Si\text{C}_5\text{H}_{12}\text{O}_3\text{Si} and is characterized by a vinyl group (C=C) and three methoxy groups (–OCH₃). This structure enables VTMS to participate in various chemical reactions, including polymerization and crosslinking, making it a valuable component in many formulations.

PropertyValue
Molecular Weight148.23 g/mol
Boiling Point185 °C
Density0.95 g/cm³
SolubilitySoluble in organic solvents
Flash Point60 °C

VTMS exhibits biological activity primarily through its interactions with cellular components. Studies indicate that VTMS can modify the surface properties of polymers, enhancing their biocompatibility and mechanical strength. This property is particularly useful in biomedical applications where materials must interact with biological tissues without eliciting adverse reactions.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of VTMS. According to research findings:

  • Acute Toxicity : Inhalation studies have shown that exposure to VTMS can lead to respiratory effects in animal models, with a reported acute reference value of 3,000 µg/m³ .
  • Chronic Effects : Long-term exposure has been associated with systemic effects on the urinary bladder and kidneys .

Case Studies

Several case studies highlight the biological implications of VTMS:

  • Grafting on Polymers : A study investigated the grafting of VTMS onto ethylene-octene copolymer (EOC) via reactive extrusion. The results demonstrated enhanced mechanical properties and improved compatibility with biological systems .
  • Crosslinking High Molecular Weight Polyethylene (HMWPE) : Research showed that grafting VTMS onto HMWPE significantly improved wear resistance, making it suitable for applications in sliding systems within the automotive industry .

Table 2: Summary of Biological Effects Observed with VTMS

Study TypeObserved EffectReference
Acute ToxicityRespiratory effects in rats
Chronic ToxicityUrinary bladder and kidney effects
Polymer GraftingEnhanced mechanical properties
CrosslinkingImproved wear resistance in HMWPE

Applications in Biomedical Fields

VTMS's ability to enhance material properties makes it valuable in biomedical applications such as:

  • Drug Delivery Systems : By modifying polymer surfaces, VTMS can improve drug loading and release profiles.
  • Tissue Engineering : Its biocompatibility allows for its use in scaffolds that support cell growth and tissue regeneration.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of VTMS that influence its reactivity in surface modification protocols?

VTMS (C₅H₁₂O₃Si) has a boiling point of 123°C, density of 0.968 g/mL, and refractive index of 1.392 . Its methoxy (-OCH₃) and vinyl (-CH=CH₂) groups enable dual functionality: hydrolysis for silanol formation and vinyl participation in radical or crosslinking reactions. These properties are critical for designing reactions requiring controlled hydrolysis (e.g., sol-gel coatings) or thermal stability in polymer grafting .

Q. How can VTMS be used to functionalize inorganic nanoparticles for enhanced polymer compatibility?

VTMS acts as a coupling agent by forming covalent bonds between hydroxylated inorganic surfaces (e.g., TiO₂, talc) and polymers. A typical protocol involves dispersing nanoparticles in a VTMS/ethanol solution (e.g., 5 wt% VTMS), followed by reflux at 80°C for 4–6 hours. Post-functionalization, FTIR can confirm Si-O-M (M = metal) bond formation at ~1100 cm⁻¹, while TGA quantifies grafted silane content .

Q. What safety precautions are essential when handling VTMS in laboratory settings?

VTMS is classified as flammable (Flash Point: 22°C) and a skin sensitizer (Hazard Code 1B). Researchers must use PPE (N95 masks, gloves, eyeshields), work in fume hoods, and avoid ignition sources. Waste should be neutralized with aqueous NaOH to hydrolyze residual silane .

Advanced Research Questions

Q. How does solvent polarity affect the corrosion resistance of VTMS-based sol-gel coatings on stainless steel?

Studies show that solvent choice (methanol vs. propanol) influences coating morphology. Methanol’s low polarity promotes faster VTMS hydrolysis, yielding denser films with 85% corrosion inhibition efficiency (via EIS in 0.1M NaCl). In contrast, propanol slows hydrolysis, creating porous coatings with 60% efficiency. Optimized formulations use VTMS:alcohol:acetic acid ratios of 4.84:2.16:3.0 .

Q. What methodologies resolve contradictions in VTMS-grafted polymer crosslinking efficiency under varying humidity?

Conflicting reports on moisture-cure kinetics arise from incomplete hydrolysis due to trapped catalysts. Advanced characterization using solid-state NMR (e.g., ²⁹Si NMR) reveals residual methoxy groups in poorly crosslinked samples. Pre-drying VTMS-grafted polyethylene at 50°C for 24 hours improves hydrolysis uniformity, increasing crosslink density by 30% .

Q. How can VTMS be integrated into palladium-catalyzed C–C coupling reactions for vinylation of aryl halides?

VTMS serves as a vinyl source in Stille-type couplings. A representative protocol uses Pd(PPh₃)₄ (5 mol%), aryl halide (1 eq.), and VTMS (1.2 eq.) in THF at 80°C. Yields exceed 80% for electron-deficient substrates, confirmed by GC-MS. Competing hydrolysis is mitigated by anhydrous conditions .

Q. Methodological Challenges

Q. What techniques quantify VTMS grafting efficiency in polymer matrices?

  • TGA-DSC : Measures weight loss from silane decomposition (200–400°C).
  • XPS : Detects Si2p peaks at ~102 eV to confirm surface grafting.
  • Swelling Tests : Toluene immersion quantifies crosslink density via Flory-Rehner theory .

Q. Why do VTMS-modified nanocomposites exhibit conflicting thermal stability data?

Discrepancies arise from nanoparticle dispersion quality. Agglomerated TiO₂/VTMS composites degrade at 250°C, while well-dispersed samples (via sonication) retain stability up to 320°C. TEM and XRD are critical for assessing dispersion .

Q. Emerging Applications

Q. Can VTMS enable stimuli-responsive superhydrophobic coatings?

UV-responsive VTMS/fluoroalkyl oligomer-TiO₂ nanocomposites switch between superhydrophobic (θ > 150°) and superhydrophilic (θ < 10°) states. UV irradiation oxidizes vinyl groups, altering surface energy. Applications include self-cleaning sensors .

Q. How does VTMS improve flame retardancy in polypropylene composites?

VTMS-grafted ammonium polyphosphate (APP) forms a synergistic char layer with polypropylene. Cone calorimetry shows a 40% reduction in peak heat release rate (pHRR) at 20 wt% VTMS-APP loading, attributed to Si-O-P barrier formation .

Properties

IUPAC Name

ethenyl(trimethoxy)silane
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InChI

InChI=1S/C5H12O3Si/c1-5-9(6-2,7-3)8-4/h5H,1H2,2-4H3
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InChI Key

NKSJNEHGWDZZQF-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CO[Si](C=C)(OC)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O3Si
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Related CAS

29382-69-2
Record name Vinyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID2029240
Record name Vinyltrimethoxysilane
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Molecular Weight

148.23 g/mol
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Physical Description

Liquid, Light yellow liquid; [Aldrich MSDS] Colorless liquid with a fruity odor; [Alfa Aesar MSDS]
Record name Silane, ethenyltrimethoxy-
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Record name Trimethoxyvinylsilane
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CAS No.

2768-02-7
Record name Vinyltrimethoxysilane
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Record name Vinyltrimethoxysilane
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Record name Silane, ethenyltrimethoxy-
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Record name ethenyl(trimethoxy)silane
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Record name VINYLTRIMETHOXYSILANE
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Synthesis routes and methods

Procedure details

A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter and stirring bar. A septum was wired to the Claisen adapter and a water condenser was also attached. Into the flask was placed 5 g (0.041 mol.) trimethoxysilane and 1 g triisopropylbenzene. To this solution was also added 30 ppm of H2PtCl6 (10 ml; 15 mg Pt/ml). The reaction mix was heated to only 120° C. in an oil bath and acetylene was bubbled into the reaction mix with a stainless steel needle at a rate of 50 cc/min with a back pressure maintained of 4-5 psig. After one hour the reaction was complete as monitored by GPC. The major product formed was 1,2-bis(trimethoxysilyl)ethane (76%). Vinyltrimethoxysilane (22%) and tetramethoxysilane (2%) were also produced.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2PtCl6
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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